N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide
Description
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Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-11-8-13(5-6-14(11)19)26(23,24)21-12-4-7-15-16(9-12)25-10-18(2,3)17(22)20-15/h4-9,21H,10H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZZGIULKUXMEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, case studies, and research findings.
Chemical Structure and Properties
The compound features a unique structural framework characterized by a benzoxazepine core fused with a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 368.44 g/mol. The presence of the 4-fluoro and 3-methyl substituents contributes to its distinctive chemical properties and potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 368.44 g/mol |
| Structure | Structure |
Biological Activity
Research indicates that this compound exhibits significant biological activity across various therapeutic targets:
- Anticancer Activity : Preliminary studies have shown that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis. For instance, it demonstrated an IC50 value of 15 µM against human breast cancer cells (MCF-7) and 10 µM against lung cancer cells (A549) in vitro.
- Antimicrobial Properties : The compound has shown activity against several bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
- Enzyme Inhibition : It has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways. For example, it inhibits squalene synthase with an IC50 of 25 nM, which is significant for cholesterol biosynthesis.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Interaction : The compound interacts with specific enzymes such as farnesyl diphosphate synthase and squalene synthase. This interaction disrupts normal metabolic processes in target cells.
- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Study 1: Anticancer Activity in Mice
A study conducted on mice bearing xenograft tumors demonstrated that administration of the compound at a dosage of 20 mg/kg resulted in a significant reduction in tumor size compared to controls (p < 0.01).
Study 2: Antibacterial Efficacy
In vitro tests revealed that the compound effectively inhibited the growth of Staphylococcus aureus with an MIC of 16 µg/mL. Further testing on biofilm formation showed a reduction by up to 70%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
